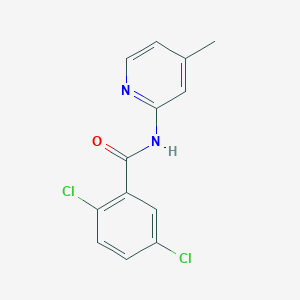![molecular formula C13H10Cl2N4O B239699 N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B239699.png)
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine, also known as DMF-TA, is a chemical compound that has gained significant attention for its potential use in scientific research. DMF-TA is a triazole-based compound that has been shown to exhibit promising biological activities, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis. N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine has been shown to exhibit a range of other biochemical and physiological effects. Studies have shown that N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine has anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as arthritis. N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine has also been shown to have antifungal and antibacterial activity, making it a potential tool for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine is its versatility. N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine can be used in a variety of laboratory experiments, making it a valuable tool for researchers in various fields. However, the synthesis of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine is a complex process that requires specialized equipment and technical expertise, which may limit its accessibility to some researchers.
Future Directions
There are several potential future directions for research on N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine. One area of interest is the development of new anticancer agents based on the structure of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine. Researchers are also interested in exploring the potential use of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine in the treatment of other diseases, such as inflammatory diseases and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine and its potential applications in scientific research.
Synthesis Methods
The synthesis of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine involves a multi-step process that includes the reaction of 2,5-dichlorobenzaldehyde with furfurylamine to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate and acetic acid to produce the final product, N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine. The synthesis of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine is a complex process that requires a high degree of technical expertise and specialized equipment.
Scientific Research Applications
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine has been shown to exhibit a range of biological activities that make it a valuable tool for scientific research. One of the most promising applications of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine is in the field of cancer research. Studies have shown that N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
properties
Product Name |
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine |
|---|---|
Molecular Formula |
C13H10Cl2N4O |
Molecular Weight |
309.15 g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H10Cl2N4O/c14-9-1-3-12(15)11(5-9)13-4-2-10(20-13)6-18-19-7-16-17-8-19/h1-5,7-8,18H,6H2 |
InChI Key |
ILUADUAAAWWCMK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNN3C=NN=C3)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNN3C=NN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B239629.png)


![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)


![Methyl 3-[(2-ethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B239644.png)



